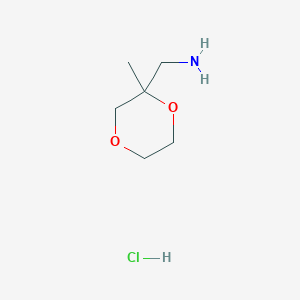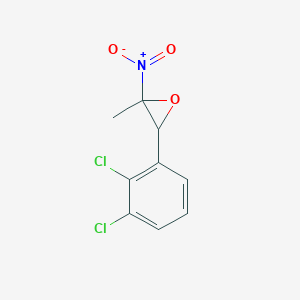![molecular formula C23H21NO4S B2726451 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate CAS No. 308297-73-6](/img/structure/B2726451.png)
3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing a benzo[d]thiazol-2-yl group are often used in medicinal chemistry due to their diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
Coumarin-thiazole derivatives, including compounds structurally related to the one mentioned, have been studied for their antimicrobial properties. These derivatives can be incorporated into polymers to impart antimicrobial activity. For example, a study synthesized a coumarin-thiazole derivative and incorporated it into a polyurethane varnish, demonstrating significant antimicrobial effects against various microorganisms. This suggests potential applications in antimicrobial coatings and materials (El‐Wahab et al., 2014).
Anticancer Activities
Research into the anticancer properties of chromenones bearing benzothiazole moieties has shown promising results. One study synthesized a series of novel chromenones with a benzothiazole moiety and evaluated their in vitro antitumor activities against several cancer cell lines. Some compounds exhibited significant anticancer activities, comparable to the standard drug doxorubicin, especially against lung and colon cancer cells (El-Helw et al., 2019).
Sensing and Detection
Compounds with a coumarin benzothiazole structure have been developed as chemosensors for specific anions. A study presented the synthesis of four coumarin benzothiazole derivatives and investigated their crystal structures, photophysical properties, and recognition capabilities for cyanide anions. These compounds exhibited significant colorimetric and fluorescence responses upon interaction with cyanide, suggesting applications in environmental monitoring and chemical sensing (Wang et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibition properties. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions found these compounds to offer high inhibition efficiencies. Their adsorption onto metal surfaces was indicated to involve both physical and chemical interactions, suggesting potential use in protecting metals against corrosion (Hu et al., 2016).
Antioxidant Properties
The antioxidant capabilities of coumarin-substituted heterocyclic compounds have also been investigated. A specific study synthesized a coumarin derivative and evaluated its antioxidant activity, finding it exhibited high scavenging activity against DPPH radicals, suggesting potential health benefits and applications in pharmaceutical formulations (Abd-Almonuim et al., 2020).
Mechanism of Action
Benzothiazoles
are heterocyclic compounds that have been studied for their potential anti-tubercular properties . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Chromenes
, on the other hand, are a class of organic compounds that are often used in medicinal chemistry due to their diverse biological activities. They have been found to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Safety and Hazards
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-4-13-11-14-18(12-17(13)28-20(25)6-3)27-16(5-2)21(22(14)26)23-24-15-9-7-8-10-19(15)29-23/h7-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCMEBLHXCTWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)
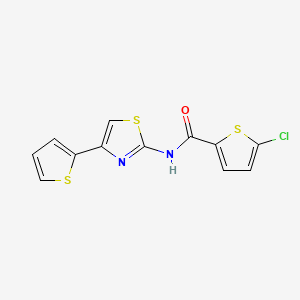
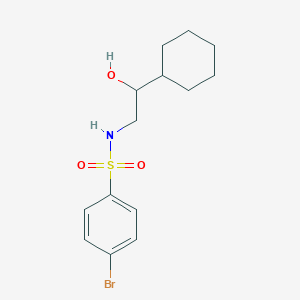
![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)
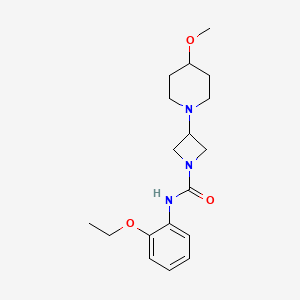
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)
![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)
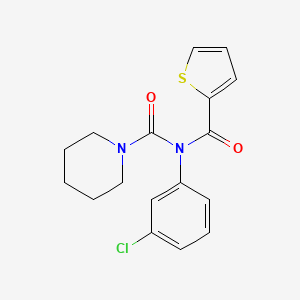
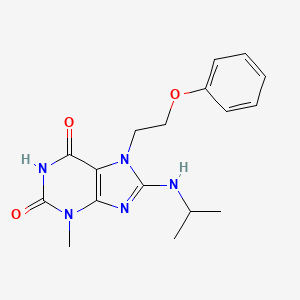
![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)
![2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2726387.png)
